Cas no 1568149-08-5 ((1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine)

(1R)-1-(5-Fluoro-2-methoxy-4-methylphenyl)ethan-1-amine is a chiral amine derivative featuring a fluorinated aromatic ring with methoxy and methyl substituents. Its stereospecific (R)-configuration enhances selectivity in synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The fluorine atom improves metabolic stability and binding affinity, while the methoxy and methyl groups contribute to steric and electronic modulation. This compound is valuable in medicinal chemistry for designing bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and structural rigidity. High-purity grades ensure reproducibility in research and development. Suitable for use in catalysis, ligand synthesis, and as a building block for specialized fine chemicals.
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine structure
1568149-08-5 structure
商品名:(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
CAS番号:1568149-08-5
MF:C10H14FNO
メガワット:183.22266626358
CID:5843423
PubChem ID:80164744

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
    • 1568149-08-5
    • AKOS018726602
    • EN300-1841094
    • インチ: 1S/C10H14FNO/c1-6-4-10(13-3)8(7(2)12)5-9(6)11/h4-5,7H,12H2,1-3H3/t7-/m1/s1
    • InChIKey: LAJWCPRXJCXEBG-SSDOTTSWSA-N
    • ほほえんだ: FC1C(C)=CC(=C(C=1)[C@@H](C)N)OC

計算された属性

  • せいみつぶんしりょう: 183.105942232g/mol
  • どういたいしつりょう: 183.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 35.2Ų

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1841094-0.1g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
0.1g
$678.0 2023-09-19
Enamine
EN300-1841094-2.5g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-1841094-5.0g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
5g
$5221.0 2023-06-01
Enamine
EN300-1841094-0.25g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
0.25g
$708.0 2023-09-19
Enamine
EN300-1841094-0.05g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1841094-0.5g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
0.5g
$739.0 2023-09-19
Enamine
EN300-1841094-5g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
5g
$2235.0 2023-09-19
Enamine
EN300-1841094-1g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
1g
$770.0 2023-09-19
Enamine
EN300-1841094-10g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
10g
$3315.0 2023-09-19
Enamine
EN300-1841094-10.0g
(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine
1568149-08-5
10g
$7742.0 2023-06-01

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine 関連文献

(1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amineに関する追加情報

Introduction to (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine and Its Significance in Modern Medicinal Chemistry

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine (CAS No. 1568149-08-5) stands out as a compound of considerable interest due to its unique structural features and potential biological activities. This introduction delves into the compound's chemical properties, its significance in medicinal chemistry, and its relevance to contemporary research.

The molecular structure of (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine is characterized by a phenyl ring substituted with fluorine, methoxy, and methyl groups, which are strategically positioned to influence its interactions with biological targets. The presence of the fluorine atom, in particular, is noteworthy as it can enhance the compound's metabolic stability and binding affinity. This feature has made it a valuable scaffold for drug design, particularly in the quest for more potent and selective therapeutic agents.

In recent years, there has been a growing interest in the development of small molecules that modulate neurotransmitter systems. (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine has been identified as a potential candidate for this purpose due to its structural similarity to known psychoactive compounds. Preliminary studies have suggested that this compound may interact with serotonin receptors, which are implicated in various neurological disorders. The exact mechanism of action remains under investigation, but the preliminary findings are promising.

The synthesis of (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine presents unique challenges due to the complexity of its stereochemistry. The (1R) configuration at the chiral center must be precisely controlled to ensure the compound's biological activity. Advanced synthetic techniques, such as asymmetric hydrogenation and chiral resolution methods, have been employed to achieve this goal. These methods not only highlight the sophistication of modern synthetic chemistry but also underscore the importance of precision in drug development.

One of the most compelling aspects of (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine is its potential therapeutic applications. Ongoing research suggests that this compound may have utility in treating conditions such as depression and anxiety disorders. The fluorine substituent enhances its pharmacokinetic properties, making it a promising candidate for further clinical development. Additionally, its structural features may allow it to interact with other biological targets, opening up possibilities for treating a broader range of diseases.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine. Molecular modeling techniques have been used to predict how this compound might bind to its target receptors. These simulations provide valuable insights into its potential efficacy and side effects, guiding researchers in optimizing its structure for better performance.

In conclusion, (1R)-1-(5-fluoro-2-methoxy-4-methylphenyl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its synthesis presents challenges that highlight the advancements in synthetic methodologies, while its preliminary biological data suggest promising therapeutic applications. As research continues to uncover more about this compound's properties and interactions, it is likely to play an increasingly important role in the development of new treatments for neurological and other diseases.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd